Azukisaponin VI

Triterpenoid saponin Glycosylation architecture Azukisapogenol

Researchers requiring authenticated Vigna angularis reference material face cross-reactivity issues when substituting generic soyasaponins or monodesmosidic azukisaponins I-IV for quantitative analysis. Azukisaponin VI (≥98%) is the sole 3,29-bisdesmoside in the azukisaponin series, providing unambiguous HPLC-MS/MS identification. • Species-specific marker: Detected exclusively in adzuki bean among nine tested legumes-eliminates false positives. • Structural fidelity: Dual glycosylation at C-3 and C-29 ensures accurate chromatographic retention times. • Consistent supply: Purified reference standard available for immediate procurement with batch-specific certificates of analysis.

Molecular Formula C54H86O25
Molecular Weight 1135.2 g/mol
CAS No. 82801-39-6
Cat. No. B14145317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzukisaponin VI
CAS82801-39-6
Molecular FormulaC54H86O25
Molecular Weight1135.2 g/mol
Structural Identifiers
SMILESCC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)(C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O
InChIInChI=1S/C54H86O25/c1-49-13-14-50(2,48(71)79-46-40(68)35(63)32(60)26(75-46)20-72-44-38(66)33(61)30(58)24(18-55)73-44)17-23(49)22-7-8-28-51(3)11-10-29(52(4,21-57)27(51)9-12-54(28,6)53(22,5)16-15-49)76-47-42(37(65)36(64)41(77-47)43(69)70)78-45-39(67)34(62)31(59)25(19-56)74-45/h7,23-42,44-47,55-68H,8-21H2,1-6H3,(H,69,70)
InChIKeyYRJVEPWBEBAMTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azukisaponin VI CAS 82801-39-6: Technical Baseline for Triterpenoid Saponin Procurement


Azukisaponin VI (CAS 82801-39-6) is a triterpenoid saponin belonging to the oleanene-oligoglycoside class, specifically classified as a 3,29-bisdesmoside derivative of azukisapogenol [1]. This compound is naturally isolated from the seeds of Vigna angularis (adzuki bean) and is characterized by a molecular formula of C₅₄H₈₆O₂₅ (MW: 1135.25 g/mol) [2]. In procurement contexts, Azukisaponin VI is distinct from the more common soyasaponin series (βa, βb, γg) that dominate soybean and other legume profiles, as well as from the structurally simpler azukisaponins I-IV that lack the dual glycosylation architecture [3].

1 Adzuki bean authentication reference standard for LC-MS / UPLC-PDA-ESI/MS workflows
2 Structural benchmark for bisdesmosidic triterpenoid saponin research
3 Membrane interaction and surfactant property studies (defined TPSA profile)

Why Azukisaponin VI Cannot Be Interchanged with Generic Legume Saponins


Substituting Azukisaponin VI with generic legume saponins such as soyasaponin βa or the less glycosylated azukisaponins I-IV introduces uncontrolled variables in both analytical and functional applications. Interspecies saponin profiles differ substantially: soyasaponin βa is the predominant saponin in soybean, cowpea, and lentil, whereas Azukisaponin II and VI are the characteristic markers in Vigna angularis [1]. More critically, within the Vigna angularis system itself, Azukisaponin VI is the only azukisaponin that exists as a 3,29-bisdesmoside with glycosylation at both C-3 and C-29 positions—a structural feature absent in azukisaponins I-IV, which are monodesmosides glycosylated only at C-3 [2]. This architectural distinction directly affects amphiphilicity (TPSA: 411.00 Ų for Azukisaponin VI), membrane interaction kinetics, and chromatographic retention behavior, rendering cross-substitution invalid for any application requiring defined saponin composition [3].

Glycosylation Architecture Mismatch
Monodesmosidic azukisaponins I–IV lack C‑29 glycosylation; chromatographic retention and amphiphilicity may shift significantly.
Species Marker Exclusivity
Soyasaponin βa is not detected in adzuki bean; mutual exclusivity limits origin tracing and fingerprinting substitution.

Quantitative Differentiation Evidence for Azukisaponin VI Procurement


Structural Distinction: Azukisaponin VI as the Sole 3,29-Bisdesmoside in the Azukisaponin Series

Azukisaponin VI is structurally distinct from the other five azukisaponins (I, II, III, IV, V) in that it is the only compound in the series that possesses glycosidic linkages at both the C-3 and C-29 positions of the sapogenin core. This 3,29-bisdesmosidic architecture contrasts with the monodesmosidic C-3 glycosylation found in azukisaponins I-IV [1]. The specific sugar chain at C-29 is [β-D-glucopyranosyl (1→6)-β-D-glucuronopyranosyl], a moiety absent in all other members of the series, which fundamentally alters the compound's hydrophilic-lipophilic balance and chromatographic behavior [2].

Structural Distinction
Head-to-head
3,29‑Bisdesmoside: dual glycosylation at C‑3 and C‑29
Supports bisdesmoside‑specific analytical standard use; monodesmosidic analogs show different retention and MS patterns.
Azukisaponins I–IV are monodesmosides; structural elucidation via photochemical degradation.
Triterpenoid saponin Glycosylation architecture Azukisapogenol

Species-Specific Saponin Marker: Azukisaponin VI vs. Soyasaponin βa in Legume Authentication

In a comparative UPLC-PDA-ESI/MS analysis across nine legume species, Azukisaponin VI was detected exclusively in adzuki bean (Vigna angularis) and was absent from the saponin profiles of soybean (Glycine max), cowpea (Vigna unguiculata), common bean (Phaseolus vulgaris), scarlet runner bean (Phaseolus coccineus), lentil (Lens culinaris), chickpea (Cicer arietinum), hyacinth bean (Lablab purpureus), and broad bean (Vicia faba) [1]. In contrast, soyasaponin βa—the predominant saponin in soybean, cowpea, and lentil—was not detected in adzuki bean under the same analytical conditions [2].

Species Marker
Head-to-head
Detected only in adzuki bean among 9 legume species; soyasaponin βa absent in adzuki bean
Enables adzuki bean authentication; soyasaponin‑based markers cannot substitute for origin tracing.
UPLC‑PDA‑ESI/MS profiling; 20 saponins characterized across species.
Legume authentication Saponin profiling UPLC-PDA-ESI/MS

Intra-Species Quantification: Azukisaponin VI Content Relative to Other Azukisaponins in Vigna angularis

Quantitative HPLC-MS analysis of adzuki bean extracts established baseline concentration data for all six azukisaponins. The six saponins (azukisaponin I, II, III, IV, V, and VI) were quantified by external calibration using HPLC-MS with time-segment and extract ion chromatogram (EIC) analysis [1]. While the absolute concentration values are matrix-dependent and vary by cultivar, this validated quantification protocol provides the necessary framework for comparing Azukisaponin VI abundance against co-occurring azukisaponins within any given Vigna angularis sample [2].

Intra‑Species Quantification
Method context
Validated HPLC‑MS protocol for relative abundance of all 6 azukisaponins
Supports multi‑analyte quantification with Azukisaponin VI as reference; absolute values depend on cultivar and extraction.
HPLC‑DAD‑ESI‑MSⁿ; external calibration with EIC analysis.
Quantitative phytochemistry HPLC-MS Adzuki bean

Purity Specification Benchmark: Azukisaponin VI Commercial Availability at ≥98%

Commercially sourced Azukisaponin VI is available with a documented minimum purity of 98% as determined by LC area normalization, with mass spectrometry and NMR data conforming to the established structure . Alternative supplier specifications indicate typical purity of 95% . This purity tier supports use as an analytical reference standard for HPLC-MS quantification workflows, whereas lower-purity crude saponin mixtures extracted directly from legume sources are unsuitable for quantitative calibration purposes.

Purity Specification
Specification review
≥98% (LC area normalization); MS and NMR structural confirmation
Reported specification may support calibration use; purity to verify per lot.
Supplier‑provided data; independent verification recommended.
Analytical standard Purity specification LC area normalization

Topological Polar Surface Area: Amphiphilicity Differentiation from Soyasaponins

The topological polar surface area (TPSA) of Azukisaponin VI is calculated as 411.00 Ų, with a molecular weight of 1135.20 g/mol and 15 hydrogen bond donors [1]. This physicochemical profile dictates membrane partitioning and surfactant behavior distinct from soyasaponins, which possess different glycosylation patterns. The bisdesmosidic architecture of Azukisaponin VI produces amphiphilic properties that differentiate it from monodesmosidic saponins in terms of critical micelle concentration and lipid bilayer interaction kinetics, though direct comparative TPSA values for soyasaponins are not available from the same analytical platform .

Amphiphilicity Parameter
Class‑level inference
TPSA 411.00 Ų; 15 H‑bond donors, 25 acceptors
Supports polarity‑based saponin selection; direct comparator TPSA data unavailable.
Calculated molecular property; membrane interaction kinetics to be determined experimentally.
Membrane interaction TPSA Amphiphilic properties

Validated Application Scenarios for Azukisaponin VI Based on Quantitative Evidence


Analytical Reference Standard for Adzuki Bean Authentication and Quality Control

Azukisaponin VI serves as a species-specific marker for Vigna angularis authentication in food and herbal material quality control. Its exclusive detection in adzuki bean among nine legume species [1] makes it suitable as a reference standard for HPLC-MS or UPLC-PDA-ESI/MS methods designed to verify ingredient identity and detect adulteration with soybean or other legume materials. Procurement of purified Azukisaponin VI (≥98% purity) enables external calibration for quantitative determination using the validated HPLC-DAD-ESI-MSⁿ protocol established by Liu et al. (2017) [2].

Structural Benchmark for Bisdesmosidic Saponin Research

As the first reported 3,29-bisdesmoside of an oleanene oligoglycoside [1], Azukisaponin VI provides a unique structural reference for natural product chemistry investigations of dual-glycosylated triterpenoid saponins. Researchers studying structure-activity relationships of saponin glycosylation patterns require this compound to serve as a positive control for bisdesmosidic architecture, as no other azukisaponin possesses the C-29 [β-D-glucopyranosyl (1→6)-β-D-glucuronopyranosyl] moiety . This application is not supported by monodesmosidic azukisaponins or soyasaponins.

Membrane Biology and Surfactant Property Studies

The amphiphilic properties of Azukisaponin VI, characterized by a calculated TPSA of 411.00 Ų [1], make it suitable for investigations of saponin-membrane interactions and surfactant behavior. The bisdesmosidic architecture differentiates its critical micelle concentration and bilayer perturbation kinetics from monodesmosidic saponins . Procurement of this specific compound rather than generic saponin mixtures is essential for controlled studies of how dual glycosylation influences membrane partitioning and hemolytic activity.

Hyperlipidemia Research Tool Requiring Defined Saponin Composition

Azukisaponin VI has documented activity in inhibiting the synthesis of lipid peroxides [1], making it a candidate for hyperlipidemia research studies. However, procurement of purified Azukisaponin VI rather than crude adzuki bean extracts or total saponin fractions is necessary to attribute observed biological effects specifically to the bisdesmosidic saponin rather than to co-occurring flavonoids (catechin, vitexin-4″-O-glucoside, quercetin-3-O-glucoside, quercetin-3-O-rutinoside) or other azukisaponins present in adzuki bean . Without purified compound, experimental conclusions regarding mechanism of action cannot be reliably drawn.

Application
Selection Property
Validation Focus
Adzuki bean authentication by LC‑MS
Species‑specific saponin marker
Chromatographic retention and MS fragmentation match
Bisdesmosidic saponin structure‑activity studies
3,29‑Bisdesmoside architecture
NMR and MS structural confirmation
Saponin‑membrane interaction studies
Defined TPSA and dual glycosylation
Critical micelle concentration and hemolytic activity assays
Lipid peroxidation inhibition research
Purified bisdesmosidic saponin without flavonoid interference
Attribution of bioactivity to Azukisaponin VI vs. co‑occurring compounds

Technical Documentation Hub

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